molecular formula C18H16N2OS B12148379 4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

Cat. No.: B12148379
M. Wt: 308.4 g/mol
InChI Key: FMEKKAUVYHQTKW-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is an organic compound that features a thiazole ring, a benzamide group, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Group: The final step involves the reaction of the thiazole derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.

Major Products

    Oxidation: 4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzoic acid.

    Reduction: 4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity. It can be used in the development of new antibiotics or antifungal agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory or anticancer agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which 4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anti-inflammatory applications, it could inhibit the activity of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide: Unique due to the combination of a thiazole ring and a benzamide group.

    N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzoic acid:

Uniqueness

The presence of both a thiazole ring and a benzamide group in this compound provides a unique combination of chemical properties, making it versatile for various applications. The methyl group further enhances its reactivity and potential biological activity.

This detailed overview highlights the significance of this compound in various fields, showcasing its potential for future research and development

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

InChI

InChI=1S/C18H16N2OS/c1-13-7-9-15(10-8-13)18(21)19-11-17-20-16(12-22-17)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21)

InChI Key

FMEKKAUVYHQTKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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